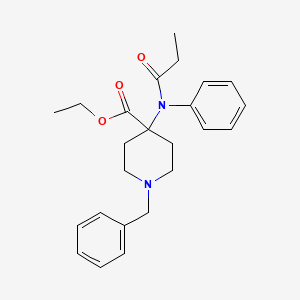
(R)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione
説明
®-4-(4-Nitrobenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones This compound is characterized by the presence of a nitrobenzyl group attached to the oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(4-Nitrobenzyl)oxazolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-glycidyl butyrate and 4-nitrobenzylamine.
Formation of Oxazolidine Ring: The oxazolidine ring is formed through a cyclization reaction between the glycidyl group and the amine group of 4-nitrobenzylamine under basic conditions.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the nitro group at the para position of the benzyl ring.
Industrial Production Methods: Industrial production of ®-4-(4-Nitrobenzyl)oxazolidine-2,5-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The nitro group in ®-4-(4-Nitrobenzyl)oxazolidine-2,5-dione can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-aminobenzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
®-4-(4-Nitrobenzyl)oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of ®-4-(4-Nitrobenzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the oxazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
(S)-4-(4-Nitrobenzyl)oxazolidine-2,5-dione: The enantiomer of the compound, which may exhibit different biological activities.
4-(4-Nitrobenzyl)oxazolidine-2,5-dione: The racemic mixture of the compound.
4-(4-Aminobenzyl)oxazolidine-2,5-dione: A reduced derivative with an amine group instead of a nitro group.
Uniqueness: ®-4-(4-Nitrobenzyl)oxazolidine-2,5-dione is unique due to its chiral nature and the presence of a nitro group, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(4R)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-9-8(11-10(14)17-9)5-6-1-3-7(4-2-6)12(15)16/h1-4,8H,5H2,(H,11,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYVIGJFGZQHSZ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)OC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H]2C(=O)OC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40819991 | |
| Record name | (4R)-4-[(4-Nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40819991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61177-00-2 | |
| Record name | (4R)-4-[(4-Nitrophenyl)methyl]-1,3-oxazolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40819991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-](/img/structure/B3274586.png)


![3-(Propan-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3274602.png)



![4-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B3274623.png)



![methyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B3274651.png)
